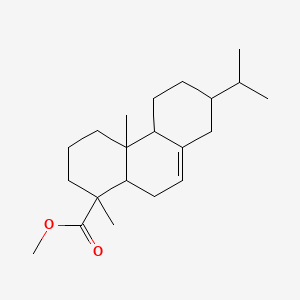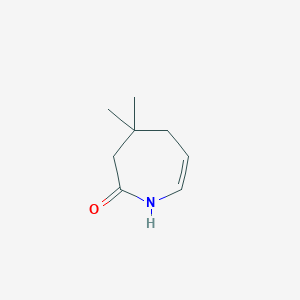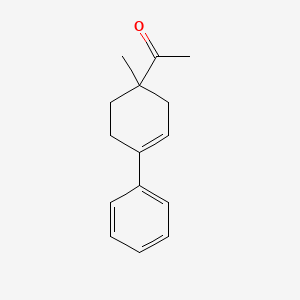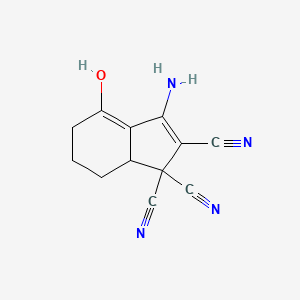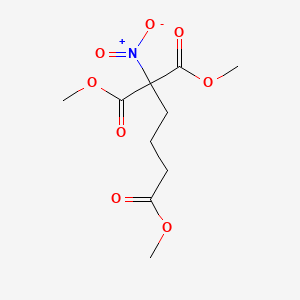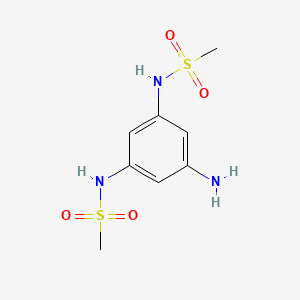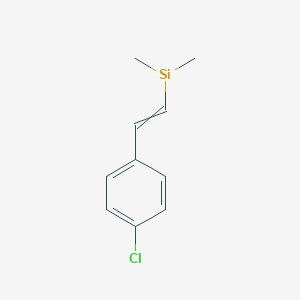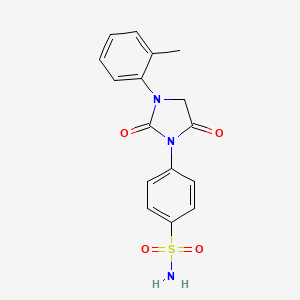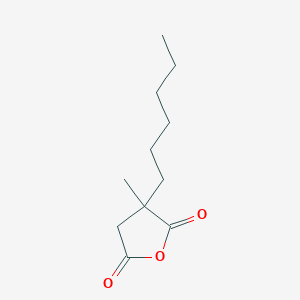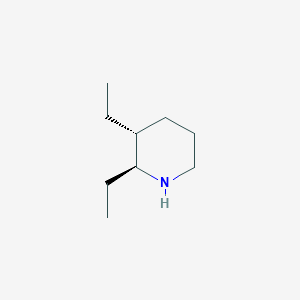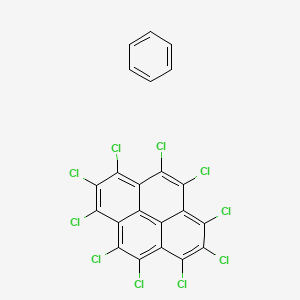
Benzene--decachloropyrene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene–decachloropyrene (1/1) is a compound that combines the aromatic hydrocarbon benzene with decachloropyrene, a chlorinated derivative of pyrene Benzene is a well-known aromatic hydrocarbon with a simple ring structure, while decachloropyrene is a polycyclic aromatic hydrocarbon with ten chlorine atoms attached to its pyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene–decachloropyrene (1/1) typically involves the chlorination of pyrene followed by its reaction with benzene. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The resulting decachloropyrene is then reacted with benzene in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of Benzene–decachloropyrene (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and reactors to ensure efficient and safe production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene–decachloropyrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other functional groups using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated pyrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Benzene–decachloropyrene (1/1) has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene–decachloropyrene (1/1) involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic hydrocarbon with a single ring structure.
Pyrene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Chlorinated Pyrenes: Compounds with varying degrees of chlorination on the pyrene core.
Uniqueness
Benzene–decachloropyrene (1/1) is unique due to the combination of benzene and decachloropyrene, resulting in a compound with distinct chemical properties. The high degree of chlorination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
66354-65-2 |
|---|---|
Molecular Formula |
C22H6Cl10 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
benzene;1,2,3,4,5,6,7,8,9,10-decachloropyrene |
InChI |
InChI=1S/C16Cl10.C6H6/c17-7-3-1-2-5(9(7)19)13(23)16(26)14(24)6(2)10(20)8(18)4(1)12(22)15(25)11(3)21;1-2-4-6-5-3-1/h;1-6H |
InChI Key |
FNOSSXDWSGXOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C12=C3C4=C(C(=C1C(=C(C(=C2C(=C(C3=C(C(=C4Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


